molecular formula C19H22ClN3O B5774714 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide

Cat. No. B5774714
M. Wt: 343.8 g/mol
InChI Key: WFNOBPWEFUYLAH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as Clozapine, is an atypical antipsychotic drug that is used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is known for its unique mechanism of action and its ability to treat schizophrenia in patients who do not respond to other antipsychotic medications.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to work by blocking the dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By blocking the dopamine receptors, 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide reduces the activity of the dopamine system in the brain, which can help to reduce the symptoms of schizophrenia.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has several biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter serotonin in the brain, which can help to reduce the symptoms of depression in patients with schizophrenia. 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide also has anticholinergic effects, which can cause side effects such as dry mouth and constipation.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has several advantages and limitations for use in lab experiments. One advantage is that it is effective in treating schizophrenia in patients who do not respond to other antipsychotic medications. This makes it a valuable tool for studying the mechanisms of schizophrenia and for developing new treatments for the disease. However, 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide also has several limitations, including its potential for causing side effects such as agranulocytosis, a serious blood disorder.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. One area of research is to develop new antipsychotic medications that are more effective and have fewer side effects than 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. Another area of research is to study the mechanisms of schizophrenia and to develop new treatments for the disease. Finally, there is a need for more research on the long-term effects of 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide on patients with schizophrenia.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with 4-methyl-1-piperazine to form 2-(4-chlorophenyl)-N-(4-methylpiperazin-1-yl)acetamide. This intermediate is then reacted with 2-bromo-4'-chloroacetophenone to form 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been extensively studied for its effectiveness in treating schizophrenia. It has been shown to be effective in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions, as well as the negative symptoms, such as apathy and social withdrawal. 2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is also effective in reducing the risk of suicide in patients with schizophrenia.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-22-10-12-23(13-11-22)18-5-3-2-4-17(18)21-19(24)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNOBPWEFUYLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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